molecular formula C14H13Cl2NOS B11700726 (3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone

(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone

Cat. No.: B11700726
M. Wt: 314.2 g/mol
InChI Key: ZVFAVILZFVDHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring substituted with chlorine atoms at positions 3 and 6, and a piperidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzaldehyde and thiourea, under acidic conditions.

    Chlorination: The benzothiophene ring is then chlorinated at positions 3 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl Group: The chlorinated benzothiophene is reacted with piperidine in the presence of a base, such as sodium hydride, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and automated synthesis equipment, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3,6-Dichloro-1-benzothiophen-2-yl)(morpholin-4-yl)methanone: Similar structure with a morpholine ring instead of a piperidine ring.

    (3,6-Dichloro-1-benzothiophen-2-yl)(pyrrolidin-1-yl)methanone: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H13Cl2NOS

Molecular Weight

314.2 g/mol

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C14H13Cl2NOS/c15-9-4-5-10-11(8-9)19-13(12(10)16)14(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2

InChI Key

ZVFAVILZFVDHFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.